molecular formula C14H14N2O3S2 B2510742 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide CAS No. 921787-61-3

5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2510742
CAS No.: 921787-61-3
M. Wt: 322.4
InChI Key: MSPLNMSNFYLQGJ-UHFFFAOYSA-N
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Description

5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The thiophene-2-sulfonamide group can be introduced through sulfonylation reactions, where a thiophene derivative is treated with a sulfonyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the sulfonamide group can produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide is unique due to the presence of both the indole and thiophene-sulfonamide moieties, which confer distinct chemical and biological properties. The 5-methyl group can influence the compound’s reactivity and binding interactions, making it a valuable scaffold for drug development .

Properties

IUPAC Name

5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-9-3-6-14(20-9)21(18,19)15-11-4-5-12-10(7-11)8-13(17)16(12)2/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPLNMSNFYLQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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